cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions include different coumarin derivatives with potential biological activities .
Scientific Research Applications
Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its scientific research applications. It has shown potential in various fields, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anti-cancer and anti-HIV agent.
Industry: Employed in the production of perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as pancreatic lipase, which plays a role in obesity treatment . The compound interacts with active site amino acids, leading to its inhibitory effects .
Comparison with Similar Compounds
Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar coumarin derivatives, such as:
- 6-chloro-2-oxo-2H-chromene-3-carboxylic acid
- 2-oxo-2H-chromene-3-carboxylic acid (2,4-dimethoxy-benzylidene)-hydrazide
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-13-7-8-15-11(9-13)10-14(17(19)22-15)16(18)21-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBMXNGFGINFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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